

3-Ethynylpiperidine hydrochloride chemical properties

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Compound of Interest

Compound Name: *3-Ethynylpiperidine hydrochloride*

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An In-depth Technical Guide to **3-Ethynylpiperidine Hydrochloride**: Properties, Synthesis, and Applications

Introduction

3-Ethynylpiperidine hydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. Its structure uniquely combines two highly valuable chemical motifs: the piperidine ring and a terminal alkyne (ethynyl group). The piperidine scaffold is a prevalent feature in a vast array of biologically active molecules and approved drugs, particularly those targeting the central nervous system (CNS).^{[1][2]} The ethynyl group serves as a versatile and highly reactive functional handle, enabling a wide range of chemical transformations for molecular elaboration.^[3]

This guide provides a comprehensive overview of the chemical and physical properties of **3-Ethynylpiperidine hydrochloride**, its reactivity, and its applications as a key intermediate in medicinal chemistry and drug discovery.^[1] The information is intended for researchers, synthetic chemists, and drug development professionals who seek to leverage this compound's unique characteristics in their work.

Physicochemical and Spectroscopic Properties

The hydrochloride salt form of 3-Ethynylpiperidine enhances its stability and water solubility, making it a convenient solid for handling and storage.

Core Properties

A summary of the key physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	959918-19-5	[1] [4] [5]
Molecular Formula	C ₇ H ₁₂ ClN	[5] [6]
Molecular Weight	145.63 g/mol	[1] [6]
Appearance	White to off-white solid (predicted)	-
Melting Point	Not available; parent piperidine HCl is 245-248 °C	[7]
Solubility	Soluble in water, methanol (predicted)	[7]
Storage	2-8°C, Hygroscopic	[1] [8] [9]

Spectroscopic Profile

The structural features of **3-Ethynylpiperidine hydrochloride** give rise to a distinct spectroscopic signature. Understanding this profile is critical for reaction monitoring and quality control.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show a complex multiplet region for the aliphatic protons on the piperidine ring (typically 1.5-3.5 ppm). The acetylenic proton (≡C-H) should appear as a sharp singlet or a narrow triplet (due to long-range coupling) around 2.0-3.0 ppm. The proton on the nitrogen (N-H) will be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.
- **¹³C NMR Spectroscopy:** The carbon spectrum will feature two characteristic peaks for the alkyne carbons between 65 and 90 ppm. The aliphatic carbons of the piperidine ring will resonate in the 20-55 ppm range.

- Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups. A sharp, weak absorption should be observed around 3300 cm^{-1} corresponding to the $\equiv\text{C-H}$ stretch. The $\text{C}\equiv\text{C}$ triple bond stretch appears as a weak band in the $2100\text{-}2200\text{ cm}^{-1}$ region. A very broad and strong absorption spanning from $2700\text{-}3000\text{ cm}^{-1}$ is characteristic of the $\text{N}^+\text{-H}$ stretch of the piperidinium hydrochloride salt.
- Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound will be detected as the cation of the free base. The expected exact mass for the $[\text{M}+\text{H}]^+$ ion ($\text{C}_7\text{H}_{11}\text{N} + \text{H}^+$) is approximately 110.0964 m/z .^[10]

Reactivity and Synthetic Utility

The synthetic value of **3-Ethynylpiperidine hydrochloride** stems from the orthogonal reactivity of its two primary functional groups. The piperidine nitrogen's reactivity is masked by the hydrochloride salt, allowing for selective reactions at the ethynyl group. Neutralization with a non-nucleophilic base liberates the free secondary amine for subsequent functionalization.

Caption: Key reactions of the 3-Ethynylpiperidine scaffold.

Reactions of the Ethynyl Group

The terminal alkyne is a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is one of the most powerful applications of terminal alkynes. It allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazole rings by reacting with an organic azide. This linkage is exceptionally stable and is often used to connect molecular fragments in drug discovery.^[3]
- Sonogashira Cross-Coupling: This palladium- and copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides. It is a cornerstone of modern organic synthesis for constructing sp-sp^2 carbon-carbon bonds, enabling the direct attachment of the piperidine ring to aromatic and heteroaromatic systems.
- Alkyne Hydration: In the presence of acid and a mercury(II) salt catalyst, the alkyne can be hydrated to form a methyl ketone at the 3-position of the piperidine ring, providing another

route for functionalization.

Reactions of the Piperidine Nitrogen

After deprotonation with a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K_2CO_3), the secondary amine becomes a potent nucleophile.

- **N-Alkylation and N-Arylation:** The free amine can be alkylated with alkyl halides or undergo Buchwald-Hartwig amination with aryl halides to introduce substituents on the nitrogen.
- **N-Acylation and N-Sulfonylation:** Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides, respectively. This is a common strategy to modulate the basicity and lipophilicity of the piperidine nitrogen.

Experimental Protocol: Sonogashira Cross-Coupling

This section provides a representative, detailed methodology for a Sonogashira coupling reaction.

Objective: To couple 3-Ethynylpiperidine with 4-iodobenzonitrile.

Materials:

- **3-Ethynylpiperidine hydrochloride**
- **4-Iodobenzonitrile**
- **Bis(triphenylphosphine)palladium(II) dichloride** $[PdCl_2(PPh_3)_2]$
- **Copper(I) iodide (CuI)**
- **Triethylamine (TEA), anhydrous**
- **Tetrahydrofuran (THF), anhydrous**

Procedure:

- Reactor Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add **3-Ethynylpiperidine hydrochloride** (1.0 eq), 4-iodobenzonitrile (1.05 eq), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 eq), and CuI (0.06 eq).
 - Rationale: The use of dry glassware under an inert atmosphere is crucial as palladium catalysts can be sensitive to oxygen and moisture. The slight excess of the aryl halide ensures complete consumption of the starting alkyne.
- Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes. This process, known as degassing, is critical to prevent the oxidative side reactions that can deactivate the catalyst.
- Solvent and Base Addition: Using a syringe, add anhydrous THF and anhydrous triethylamine. The typical solvent-to-base ratio is 4:1 (v/v).
 - Rationale: THF is an excellent solvent for this reaction. Triethylamine serves two purposes: it acts as the base to neutralize the hydrochloride salt, liberating the free alkyne and amine, and it scavenges the HI generated during the catalytic cycle.
- Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
 - Rationale: Gentle heating can accelerate the reaction rate. Monitoring is essential to determine the point of completion and to avoid the formation of degradation byproducts.
- Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst and inorganic salts. Rinse the pad with ethyl acetate.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

3-Ethynylpiperidine hydrochloride is a hazardous substance and must be handled with appropriate precautions.[\[11\]](#)

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12][13]
- Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
- Health Hazards: The compound is harmful if swallowed and toxic if it comes into contact with the skin or is inhaled.[11] It is corrosive and can cause severe skin burns and serious eye damage.[8][11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][13] The material is hygroscopic and should be protected from moisture.[8][9] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][12]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

3-Ethynylpiperidine hydrochloride is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its dual functionality allows for a modular approach to the synthesis of complex molecules. The robust and predictable reactivity of the ethynyl group, particularly in modern coupling reactions, combined with the proven biological relevance of the piperidine scaffold, ensures its continued importance in the development of novel therapeutics, especially for neurological disorders. Proper understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective use in the laboratory.

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